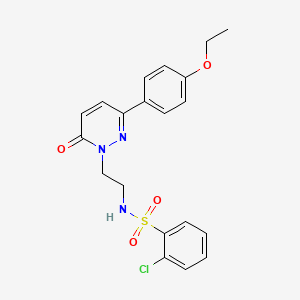
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is an intriguing chemical compound with diverse potential applications. This compound belongs to the family of sulfonamides, characterized by the presence of a sulfonyl group attached to an amine group. The structure features a tetrahydroquinoline core, a propylsulfonyl moiety, and a p-tolyl methanesulfonamide group, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: : The starting material, typically an aniline derivative, undergoes a Povarov reaction with an aldehyde and an alkene to form the tetrahydroquinoline core.
Sulfonylation: : The tetrahydroquinoline is then sulfonylated using propylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the propylsulfonyl group.
Methanesulfonamide Introduction: : Finally, the p-tolyl methanesulfonamide is attached through a reaction with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions, improve yields, and minimize by-products. This method ensures scalability and consistency in large-scale production.
化学反应分析
Types of Reactions
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the sulfonamide or the quinoline ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Conditions vary but may involve catalysts such as palladium or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: : Products may include sulfoxides or sulfones, depending on the degree of oxidation.
Reduction: : Reduced sulfonamide or quinoline derivatives.
Substitution: : Depending on the substituents introduced, a wide range of derivatives can be synthesized.
科学研究应用
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide finds applications in various scientific fields:
Chemistry: : Utilized in the synthesis of novel compounds and as intermediates in organic synthesis.
Biology: : Potentially used in studying enzyme inhibitors and receptor antagonists due to its structural features.
Medicine: : Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: : May be used as a precursor for materials science applications, including the development of polymers and catalysts.
作用机制
The exact mechanism of action depends on the specific application:
Biological Systems: : The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit an enzyme by binding to its active site or modulate receptor activity.
Chemical Reactions: : In chemical processes, the functional groups within the compound participate in various reaction mechanisms, facilitating transformations in organic synthesis.
相似化合物的比较
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide stands out due to its unique combination of structural features:
Similar Compounds: : Other compounds with a tetrahydroquinoline core or sulfonamide group include tetrahydroquinoline derivatives and sulfonamide-based drugs.
Uniqueness: : The specific arrangement of the propylsulfonyl and p-tolyl methanesulfonamide groups on the tetrahydroquinoline scaffold provides distinct chemical and biological properties.
Understanding this compound’s synthesis, reactions, and applications sheds light on its potential utility across diverse scientific disciplines. Its unique structure offers a promising avenue for further research and industrial applications.
属性
IUPAC Name |
1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-10-11-19(14-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFCHQWOSOPIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2384000.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

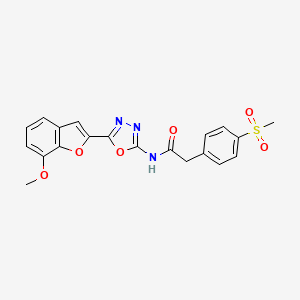
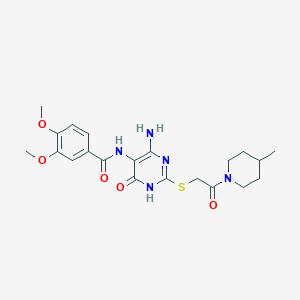
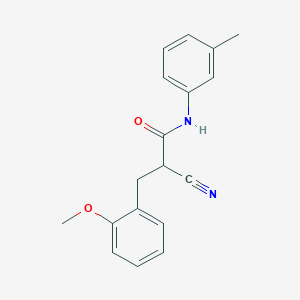

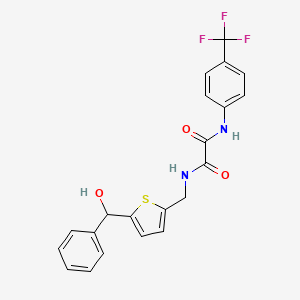
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2384011.png)
![cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B2384012.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)
![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)
![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)
